REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[CH:5]=[CH:4][N:3]=1.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:11])[CH:5]=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
13.9 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the flask was filled with argon
|
Type
|
FILTRATION
|
Details
|
Solids were filtered through Celite
|
Type
|
WASH
|
Details
|
this was washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain Compound P12 (7.81 g, 63.3 mmol, 97%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC(=C1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |